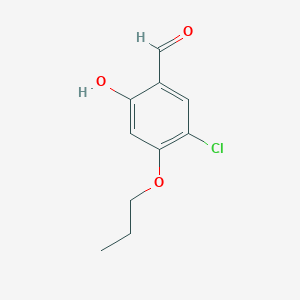

5-Chloro-2-hydroxy-4-propoxybenzaldehyde

Description

Properties

IUPAC Name |

5-chloro-2-hydroxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBFNMQZIGOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2-Hydroxy-5-chlorobenzaldehyde or 2-hydroxy-4-chlorobenzaldehyde derivatives serve as common precursors.

- p-Cresol derivatives or substituted phenols can be used for initial functionalization.

- Alkylating agents such as propyl bromide or propyl chloride are used for propoxy group introduction.

Alkylation of the Hydroxy Group (Propoxylation)

The hydroxy group at the 4-position is alkylated using propyl halides under basic conditions. Typical conditions include:

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.

- Temperature: Ambient to reflux conditions depending on reactivity.

This step selectively converts the hydroxy group to a propoxy substituent without affecting the aldehyde or chloro groups.

Chlorination

Chlorination at the 5-position can be achieved by electrophilic aromatic substitution using reagents such as:

- Thionyl chloride (SOCl2) in the presence of catalysts.

- Chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

The reaction conditions are optimized to avoid over-chlorination or side reactions.

Formylation

If starting from a substituted phenol or cresol, selective oxidation or formylation is required to introduce the aldehyde group at the para position relative to the hydroxy group. Methods include:

- Reimer–Tiemann reaction using chloroform and base.

- Oxidation of methyl groups on cresol derivatives to formyl groups using cobalt-catalyzed oxygen oxidation.

- Vilsmeier–Haack reaction employing DMF and POCl3 for formylation.

Purification

The final compound is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel and suitable eluents (e.g., ethyl acetate/hexane mixtures).

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 2-hydroxy-5-chlorobenzaldehyde | Commercially available or synthesized | Core aromatic aldehyde with hydroxy and chloro substituents |

| 2 | Alkylation of hydroxy group | Propyl bromide, K2CO3, DMF, reflux | Formation of 5-chloro-2-hydroxy-4-propoxybenzaldehyde |

| 3 | Purification | Recrystallization or chromatography | Pure target compound |

- Alkylation efficiency depends strongly on the choice of base and solvent; potassium carbonate in DMF at reflux yields high conversion rates (>85%) with minimal side products.

- Chlorination using thionyl chloride under mild heating (50–70°C) achieves selective substitution without affecting the aldehyde group.

- Oxidation of methyl groups to aldehydes on cresol derivatives using cobalt catalysts in oxygen atmosphere provides high regioselectivity and yield, minimizing over-oxidation.

- Reductive amination and further functionalization of the aldehyde group have been reported for derivative synthesis but are beyond the scope of this preparation focus.

- Data Table: Summary of Preparation Conditions

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl2) | Toluene or xylene | 60–80°C | 6–10 hrs | 75–85 | Catalyst presence improves selectivity |

| Alkylation (Propoxylation) | Propyl bromide, K2CO3 | DMF | Reflux (~120°C) | 8–10 hrs | 80–90 | Avoids aldehyde reduction |

| Formylation (if required) | DMF, POCl3 (Vilsmeier–Haack) | Dichloromethane or chloroform | 0–25°C | 2–4 hrs | 70–80 | High regioselectivity |

- Industrial synthesis emphasizes process optimization for yield and purity, including continuous flow chlorination and alkylation.

- Use of less hazardous solvents and reagents is preferred for environmental and safety reasons.

- Reaction monitoring by HPLC or GC-MS ensures quality control.

The preparation of this compound is efficiently achieved via selective chlorination, alkylation of the hydroxy group with propyl halides, and formylation when necessary. The process requires careful control of reaction conditions to maintain functional group integrity and achieve high yields. Research literature and patent disclosures support the use of thionyl chloride for chlorination, potassium carbonate/DMF for alkylation, and cobalt-catalyzed oxidation or Vilsmeier–Haack reaction for formylation. These methods provide a robust foundation for both laboratory-scale synthesis and industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-hydroxy-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 5-chloro-2-hydroxy-4-propoxybenzoic acid.

Reduction: Formation of 5-chloro-2-hydroxy-4-propoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-hydroxy-4-propoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its anti-inflammatory and anti-tumor properties.

Medicine: It is investigated for potential therapeutic applications, particularly in the development of anti-cancer and anti-bacterial drugs.

Industry: The compound is used in the production of dyes and pigments due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes. The anti-tumor activity is believed to result from the induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chloro-2-hydroxy-4-propoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

5-Chloro-2,4-dihydroxybenzaldehyde (C₇H₅ClO₃)

- Substituents : Chlorine (position 5), hydroxyl groups (positions 2 and 4).

- Key Differences : Replaces the propoxy group with a hydroxyl, increasing polarity and hydrogen-bonding capacity.

- Impact: Higher water solubility but reduced lipophilicity compared to the propoxy derivative.

5-Chloro-2-hydroxybenzaldehyde (C₇H₅ClO₂)

- Substituents : Chlorine (position 5), hydroxyl (position 2).

- Key Differences : Lacks the 4-propoxy group, simplifying the structure.

- Impact : Reduced steric hindrance and lower molecular weight (156.57 g/mol vs. 214.64 g/mol for the propoxy analog). Widely used as a precursor in synthesizing Schiff bases and heterocycles due to its accessible aldehyde group .

5-Chloro-2-hydroxy-4-methylbenzaldehyde (C₈H₇ClO₂)

- Substituents : Methyl group at position 4 instead of propoxy.

- Key Differences : Shorter alkyl chain reduces lipophilicity (logP ~1.8 vs. ~2.5 for propoxy).

- Impact : Methyl’s electron-donating effect slightly activates the aromatic ring toward electrophilic substitution compared to the propoxy’s weaker donating effect .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂)

- Substituents : Bromine (position 5), fluorine (position 4), hydroxyl (position 2).

- Key Differences : Bromine’s larger atomic radius increases steric hindrance, while fluorine’s electronegativity deactivates the ring.

- Impact : Higher molecular weight (235.01 g/mol) and altered reactivity in Suzuki couplings due to bromine’s superior leaving-group ability .

5-Chloro-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone

- Substituents : Ethylthiosemicarbazone moiety at position 4.

- Key Differences : Replaces the propoxy group with a thiosemicarbazone, introducing sulfur and nitrogen atoms.

- Impact : Enables metal chelation (e.g., Cu²⁺, Fe³⁺), expanding applications in antimicrobial or anticancer research .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Notable Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁ClO₃ | 214.64 | Cl, OH, OCH₂CH₂CH₃ | ~2.5 | Organic synthesis intermediates |

| 5-Chloro-2,4-dihydroxybenzaldehyde | C₇H₅ClO₃ | 172.56 | Cl, OH, OH | ~1.2 | Metal chelators |

| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | Cl, OH | ~1.5 | Schiff base synthesis |

| 5-Chloro-2-hydroxy-4-methylbenzaldehyde | C₈H₇ClO₂ | 170.59 | Cl, OH, CH₃ | ~1.8 | Electrophilic substitution |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 235.01 | Br, F, OH | ~2.0 | Cross-coupling reactions |

*logP values estimated using fragment-based methods.

Biological Activity

5-Chloro-2-hydroxy-4-propoxybenzaldehyde (C₁₀H₁₁ClO₃) is a chemical compound recognized for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This article explores its biological mechanisms, relevant case studies, and research findings.

Overview of the Compound

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.64 g/mol

- Structural Features : The compound features a chlorinated aromatic ring with hydroxyl and propoxy substituents, enhancing its lipophilicity and membrane permeability compared to similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : This activity is primarily due to the inhibition of pro-inflammatory cytokines and enzymes. The compound has been shown to modulate inflammatory pathways effectively.

- Anti-tumor Activity : The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This mechanism is crucial for its potential therapeutic applications in oncology.

Biological Activities

-

Anti-inflammatory Properties

- In vitro studies demonstrate that this compound significantly reduces the levels of inflammatory markers in cell cultures.

- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Anti-tumor Properties

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells.

- A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent.

-

Antibacterial Activity

- The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antibacterial properties suggest potential applications in treating infections.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2-hydroxy-4-methylbenzaldehyde | C₈H₇ClO₂ | Contains a methyl group instead of propoxy |

| 5-Chloro-2-hydroxy-4-butoxybenzaldehyde | C₁₀H₁₃ClO₂ | Has a butoxy group, affecting lipophilicity |

| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C₉H₉ClO₃ | Features a methoxy group, altering reactivity |

The presence of different substituents significantly alters the chemical and biological properties of these compounds. For instance, the propoxy group enhances lipophilicity and membrane permeability, contributing to the distinct biological activities observed with this compound.

Case Studies

Several studies have investigated the biological effects of this compound:

-

In Vitro Anti-Cancer Study

- A study conducted on HeLa and HCT116 cell lines revealed that treatment with varying concentrations of the compound resulted in significant cytotoxicity, suggesting its potential use in cancer therapy.

-

Anti-inflammatory Mechanism Investigation

- Research focusing on inflammatory pathways indicated that the compound effectively reduced levels of inflammatory cytokines in activated macrophages, supporting its use as an anti-inflammatory agent.

-

Antibacterial Efficacy Testing

- The antibacterial activity was assessed using standard well-diffusion methods against multiple bacterial strains, demonstrating significant inhibition zones compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-4-propoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzaldehyde scaffold. For example:

Hydroxylation and Chlorination : Start with 2-hydroxybenzaldehyde derivatives. Chlorination at the 5-position can be achieved using chlorinating agents like SOCl₂ or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) .

Propoxylation : Introduce the propoxy group at the 4-position via nucleophilic substitution. Use 1-bromopropane or tosylated propanol in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux .

- Optimization Tips :

- Monitor reaction progress with TLC or HPLC.

- Adjust solvent polarity to improve regioselectivity.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis :

- HPLC/GC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% recommended for research use) .

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR spectra with literature data. Key signals include:

- Aldehyde proton at δ ~10.2 ppm (¹H).

- Propoxy methylene protons at δ ~4.0 ppm (¹H) .

- IR Spectroscopy : Look for C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

- X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/water mixtures and analyze .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at elevated temperatures to determine if dynamic effects (e.g., hindered rotation of the propoxy group) cause splitting .

- Deuteration Studies : Exchange the hydroxyl proton with D₂O to confirm its presence and rule out hydrogen bonding complexities.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and correlate with experimental data .

Q. What strategies mitigate decomposition during storage or experimental use?

- Methodological Answer :

- Stability Testing :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Light Sensitivity : Store in amber glassware under dark conditions; assess photostability via UV-Vis spectroscopy after controlled light exposure .

- Storage Recommendations :

- Keep in airtight containers under inert gas (Ar) at -20°C for long-term storage .

- Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated oxidation .

Q. How can computational chemistry predict reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations :

Optimize the molecular geometry using B3LYP/6-31G(d).

Calculate electrostatic potential (ESP) maps to identify electrophilic sites (e.g., aldehyde carbon) .

- Mechanistic Insights :

- Simulate transition states for nucleophilic attack (e.g., Grignard reagents) to predict regioselectivity and energy barriers.

- Compare activation energies for competing pathways (e.g., para vs. ortho addition) .

Data Contradictions and Recommendations

- Safety Data : While some safety data sheets (SDS) list "no known hazards" , others emphasize avoiding skin/eye contact and recommend PPE . Recommendation : Always use gloves, goggles, and fume hoods during handling.

- Synthetic Yields : Propoxylation efficiency varies with solvent (e.g., DMF vs. acetone). Recommendation : Pilot small-scale reactions to optimize conditions before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.